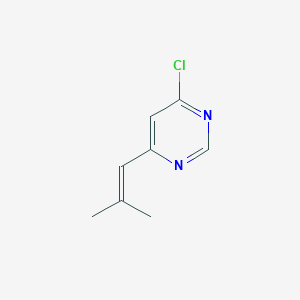
4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine” is a pyrimidine compound . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine” consists of a six-membered ring with two nitrogen atoms and a chlorine atom attached to it . The exact structure can be determined using techniques like NMR spectroscopy .
Applications De Recherche Scientifique
Anticancer Applications
Pyrimidine derivatives are known for their anticancer properties, and 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine is no exception. It serves as a building block in the synthesis of compounds that exhibit activity against various cancer cell lines. The pyrimidine moiety is a common feature in several FDA-approved anticancer drugs, and its modifications can lead to improved druglikeness and ADME-Tox properties .
Antimicrobial and Antifungal Activities
The pyrimidine core is also instrumental in the development of new antimicrobial and antifungal agents. Research indicates that certain pyrimidine derivatives can be effective in combating microbial and fungal infections, which is crucial given the rise of antibiotic-resistant strains .
Cardiovascular Therapeutics
Pyrimidine-based compounds have been explored for their cardiovascular benefits, particularly as antihypertensive agents. They can modulate blood pressure and have been implicated in the treatment of other cardiovascular diseases, making them valuable in this field .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of pyrimidine derivatives make them potential candidates for the treatment of chronic pain and inflammatory diseases. Their ability to inhibit certain biological pathways is key to their effectiveness .
Antidiabetic Effects
Pyrimidine derivatives have shown promise in the treatment of diabetes. They can act as DPP-IV inhibitors, which play a role in blood glucose regulation, thus offering a potential therapeutic avenue for diabetes management .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrimidine derivatives. They may offer therapeutic benefits for diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .
Propriétés
IUPAC Name |
4-chloro-6-(2-methylprop-1-enyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOLROMGAFCDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=NC=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




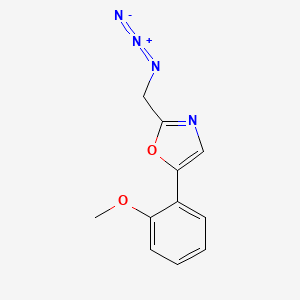
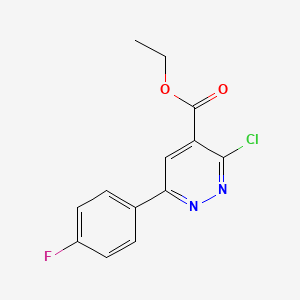

![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
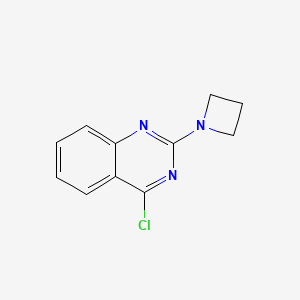
![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)
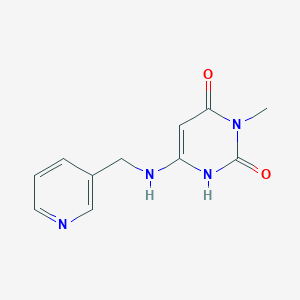
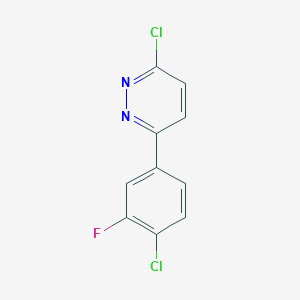
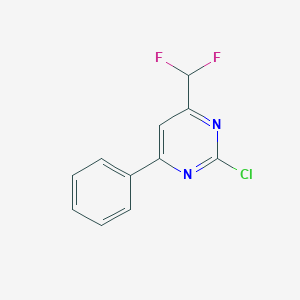
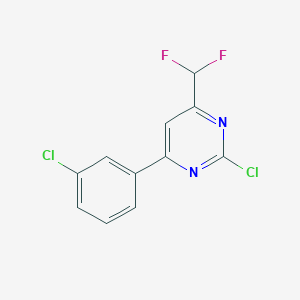
![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)